N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring, which is further substituted with a dimethylpyrazole carboxamide group. The triazolopyridazine moiety is a nitrogen-rich heterocycle known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The dimethylpyrazole carboxamide group may contribute to solubility and metabolic stability.
Properties
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-19-6-10(5-16-19)14(23)20(2)11-7-21(8-11)13-4-3-12-17-15-9-22(12)18-13/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASHGWJNOIRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to changes in cellular processes.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activity).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (anticancer activity), killing or inhibiting the growth of microbes (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activity), neutralizing reactive oxygen species (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting the activity of various enzymes (enzyme inhibitory activity).
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C17H18N6O2S
Molecular Weight : 370.43 g/mol
IUPAC Name : this compound
This compound features a triazolo[4,3-b]pyridazine moiety linked to an azetidine and a dimethylpyrazole carboxamide group. The unique structural arrangement is believed to contribute significantly to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays have been conducted to evaluate its cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results are summarized in the table below:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These IC50 values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent .
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer progression. Kinase inhibition is a crucial pathway in cancer therapy as it can disrupt signaling cascades that promote cell proliferation and survival.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds with similar structures. For instance:
- Study on Triazolo Derivatives : A study evaluated various triazolo derivatives for their antiproliferative activity and found that compounds with similar structural features exhibited promising results against different cancer cell lines .
- Cytotoxicity Evaluation : In a comparative analysis of cytotoxic effects across multiple compounds, this compound showed superior activity against lung and breast cancer cell lines compared to other tested agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs derived from the evidence:
Key Observations:
Core Heterocycles: The target compound and the benzimidazole-triazolopyridazine analog () share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with DNA intercalation or kinase inhibition. In contrast, the pyrazolo[3,4-b]pyridine analog () lacks the triazole ring but retains a fused pyridine system.
Substituent Effects: The dimethylpyrazole carboxamide in the target compound may enhance solubility compared to the 4-methylbenzyl group in .
Synthetic Complexity :
- The azide-functionalized pyrazole in requires precise temperature control (50°C) and azide reagents, whereas the target compound likely employs amide coupling or cyclization steps.
Research Findings and Implications
- Bioactivity : Triazolopyridazine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK) due to their planar heteroaromatic cores . The azetidine ring in the target compound may improve blood-brain barrier penetration compared to piperidine analogs.
- Thermodynamic Stability : Isomerization reactions observed in triazolopyrimidine derivatives () suggest that the target compound’s triazolopyridazine core may exhibit similar stability challenges under specific conditions.
- Toxicity Considerations: While heterocyclic amines like IQ (from ) are carcinogenic, synthetic triazolopyridazines are typically designed for controlled bioactivity, with substituents (e.g., carboxamide) mitigating toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
